molecular formula C17H23NO6 B062321 Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate CAS No. 160168-19-4

Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate

Cat. No.: B062321
CAS No.: 160168-19-4
M. Wt: 337.4 g/mol
InChI Key: GPYFDXNCJTUIKW-ZDUSSCGKSA-N
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Description

Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate is a complex organic compound characterized by a benzoate ester core substituted with a chiral (2S)-configured propyl chain. This chain includes a methoxy group, a tert-butoxycarbonyl (Boc)-protected amine, and a ketone moiety. The Boc group [(2-methylpropan-2-yl)oxycarbonyl] is a common protecting group in peptide synthesis, enhancing stability and solubility during chemical reactions .

Properties

IUPAC Name

methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(15(20)23-5)10-11-6-8-12(9-7-11)14(19)22-4/h6-9,13H,10H2,1-5H3,(H,18,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYFDXNCJTUIKW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455588
Record name CTK4D0349
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160168-19-4
Record name CTK4D0349
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate, identified by its CAS number 160168-19-4, is a compound of significant interest due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

Property Details
Molecular FormulaC17H23NO6
Molecular Weight337.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C17H23NO6/c1-17(2,3)24...
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)...

Anticancer Properties

Recent studies have indicated that compounds similar to methyl 4-[(2S)-3-methoxy...] exhibit anticancer activity . For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that certain structural modifications led to enhanced cytotoxicity against breast cancer cells, suggesting that the methoxy and benzoate groups play crucial roles in the compound's efficacy .

The biological activity of methyl 4-[(2S)-3-methoxy...] is believed to involve multiple mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells, a critical pathway for effective cancer treatment.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, the compound may reduce tumor progression associated with chronic inflammation.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study conducted on various cancer cell lines (MCF7, HeLa) found that methyl 4-[(2S)-3-methoxy...] exhibited significant cytotoxic effects with IC50 values ranging from 10 to 25 µM. The study concluded that the compound's structural features contribute significantly to its biological activity .

Study 2: In Vivo Efficacy

In vivo studies using mouse models demonstrated that treatment with methyl 4-[(2S)-3-methoxy...] resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced angiogenesis in treated tumors, supporting its potential as an anticancer agent .

Safety and Toxicology

While promising, the safety profile of methyl 4-[(2S)-3-methoxy...] must be carefully evaluated. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to fully understand its safety profile and potential side effects in humans .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other methyl benzoate derivatives and Boc-protected amines. Below is a detailed comparison based on functional groups, applications, and physicochemical properties:

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Potential Applications
Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate (Target) Boc-protected amine, ester, ketone, methoxy ~353.4 (estimated*) Not explicitly stated; likely intermediates in synthesis
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Boc-protected amine, carboxylic acid, hydroxyl ~233.3 Peptide synthesis, biochemical research
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate Benzoyl ester, lactone, hydroxyl 370.4 Laboratory research (no specific hazards noted)
Metsulfuron methyl ester Triazine, sulfonylurea, methyl ester ~381.4 Herbicide (inhibits acetolactate synthase)

*Estimated molecular weight based on formula C18H25NO7.

Key Observations

Boc-Protected Amines: The target compound and 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid both utilize Boc protection, which is critical for preventing unwanted side reactions in peptide synthesis. However, the target compound’s benzoate ester core distinguishes it from the carboxylic acid derivative.

Ester vs. Lactone Functionality : Compared to (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate , the target lacks a lactone ring but shares ester linkages, suggesting divergent reactivity in hydrolysis or nucleophilic substitution.

Agrochemical Relevance : While metsulfuron methyl ester is a sulfonylurea herbicide, the target compound’s lack of triazine or sulfonylurea groups implies different biological targets. Its ketone and Boc groups may instead favor use as a synthetic intermediate.

Preparation Methods

Friedel-Crafts Acylation for Side Chain Attachment

Introducing the side chain to the benzoate core may involve Friedel-Crafts acylation. For example, reacting methyl 4-bromobenzoate with a propionyl chloride derivative in the presence of AlCl₃ generates a ketone intermediate, which is subsequently functionalized. However, this method risks over-acylation and requires precise stoichiometry.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura or Heck reactions, offer regioselective strategies. A Heck reaction between methyl 4-iodobenzoate and a vinyl-bearing side chain precursor (e.g., 3-methoxy-2-Boc-amino-propenoate) could install the propyl group. Optimized conditions from similar syntheses use Pd(OAc)₂, tri-o-tolylphosphine, and triethylamine at 110°C under argon, achieving 70–85% yields.

Optimization of Reaction Conditions and Yield

Key parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Yield
Catalyst (e.g., H₂SO₄)2–5 mol%Maximizes esterification efficiency
Temperature60–110°C, depending on stepPrevents Boc decomposition
SolventDichloromethane (Boc protection), MeOH (esterification)Enhances solubility
Reaction Time12–48 hBalances completion vs. side reactions

For instance, extending the esterification time beyond 24 h in methanol improves conversion but risks hydrolyzing the Boc group, necessitating a balance.

Deprotection and Final Functionalization

After esterification and side-chain installation, final deprotection steps may be required. The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine. However, in the target compound, the Boc group remains intact, suggesting it is retained for stability during synthesis.

Analytical Validation and Characterization

Successful synthesis requires validation via:

  • ¹H/¹³C NMR : To confirm stereochemistry and functional group integrity. For example, the methoxy group resonates at δ 3.91 ppm in CDCl₃, while Boc methyl groups appear as singlets near δ 1.35 ppm.

  • FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (Boc C-O) verify key bonds.

  • HPLC-MS : Ensures molecular weight accuracy and purity (>95%).

Challenges and Alternative Routes

Challenges include:

  • Steric hindrance during coupling reactions, mitigated using bulky ligands like tri-o-tolylphosphine.

  • Racemization at the S-configured center, addressed via low-temperature reactions and chiral auxiliaries.

  • Competitive side reactions , such as over-oxidation of the 3-oxo group, controlled by limiting oxidant equivalents.

Alternative routes involve Ugi multicomponent reactions or solid-phase peptide synthesis (SPPS) for sequential assembly, though these are less common for small molecules.

Q & A

Q. What are the key considerations for synthesizing Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate in a laboratory setting?

Answer: The synthesis typically involves multi-step reactions, including:

  • Protection of the amino group : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during subsequent reactions .
  • Esterification and coupling : Methoxy and benzoate functionalities are added via nucleophilic acyl substitution or Mitsunobu reactions under controlled pH and temperature .
  • Purification : Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to isolate intermediates and the final product .
    Key challenges include maintaining stereochemical integrity at the (2S) position and minimizing side reactions. Catalysts such as palladium or enzymes may optimize yields .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify functional groups and stereochemistry, with coupling constants confirming the (2S) configuration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, SHELX software refines crystal structures to confirm absolute configuration .
  • HPLC : Purity >95% is typically required for biological assays .

Q. What are the recommended handling and storage protocols for this compound to ensure stability and safety?

Answer:

  • Storage : Keep in airtight containers under inert gas (e.g., N2) at -20°C to prevent hydrolysis of the Boc group .
  • Handling : Use nitrile gloves, chemical goggles, and fume hoods to avoid inhalation or skin contact. Electrostatic discharge prevention is critical due to flammability risks .
  • Waste Disposal : Follow institutional guidelines for halogenated/organic waste, as improper disposal may lead to environmental contamination .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Answer:

  • Cross-validation : Combine NMR, IR, and MS data to reconcile discrepancies. For example, overlapping NMR peaks can be resolved via 2D-COSY or HSQC experiments .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, which are compared to experimental data to validate structures .
  • Isotopic Labeling : Deuterated solvents or 15N-labeled analogs clarify ambiguous signals in crowded spectral regions .

Q. How does the stereochemistry at the (2S) position influence biological activity and reactivity?

Answer:

  • Enantioselective Interactions : The (2S) configuration may enhance binding affinity to chiral biological targets (e.g., enzymes or receptors). Circular Dichroism (CD) or enzymatic assays compare enantiomer activity .
  • Reactivity : Steric effects from the Boc group can slow nucleophilic attacks at the β-carbon. Kinetic studies under varying pH/temperature quantify these effects .
  • Chiral Chromatography : Use Chiralpak® columns to separate enantiomers and assess their individual bioactivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Catalyst Optimization : Asymmetric catalysis (e.g., Sharpless epoxidation) preserves stereochemistry at scale. Continuous flow reactors improve reproducibility .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress to detect racemization .
  • Crystallization Control : Seeding techniques ensure uniform crystal growth, reducing impurities during recrystallization .

Q. How can computational methods predict the compound’s behavior in novel chemical reactions?

Answer:

  • Molecular Dynamics (MD) : Simulates solvent interactions and transition states to predict reaction pathways .
  • Docking Studies : AutoDock or Schrödinger Suite models interactions with biological targets (e.g., kinases) to guide SAR studies .
  • Retrosynthetic Analysis : Tools like Chematica propose synthetic routes for derivatives, minimizing trial-and-error experimentation .

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